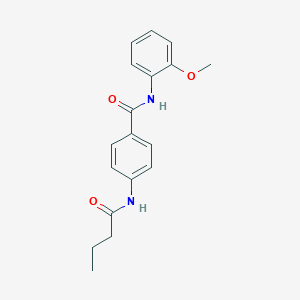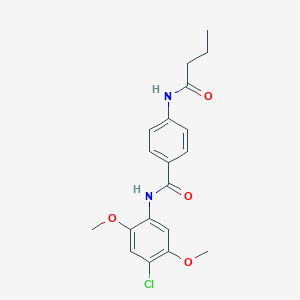![molecular formula C18H16ClN5OS B215566 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, also known as CGP 4832, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of a specific protein.
Wirkmechanismus
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups from ATP to its substrate proteins. This results in the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of CK2 activity by 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to have various biochemical and physiological effects. For example, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. It has also been shown to have anti-inflammatory effects, as well as modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in lab experiments is its selectivity for CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. However, one limitation is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the use of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in scientific research. One direction is the development of more potent and selective CK2 inhibitors. Another direction is the use of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 in combination with other drugs to enhance its therapeutic potential. Additionally, the role of CK2 in various diseases, such as cancer and inflammation, continues to be an active area of research, and 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 may play a valuable role in these studies.
Synthesemethoden
The synthesis of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 involves the reaction of 4-chlorobenzylamine with 2-cyano-4,6-dichloropyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with phenylguanidine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been used extensively in scientific research as a tool to study the function of a specific protein. This protein, known as protein kinase CK2, plays a crucial role in regulating various cellular processes such as cell growth, proliferation, and apoptosis. 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine 4832 has been shown to selectively inhibit the activity of CK2, making it a valuable tool for studying the role of CK2 in these cellular processes.
Eigenschaften
Produktname |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
|---|---|
Molekularformel |
C18H16ClN5OS |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C18H16ClN5OS/c19-12-6-8-15(9-7-12)26-11-14-10-16(25)23-18(22-14)24-17(20)21-13-4-2-1-3-5-13/h1-10H,11H2,(H4,20,21,22,23,24,25) |
InChI-Schlüssel |
RWVFCPQLJKJLPA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/C(=N\C2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)/N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)